2,5-Dioxopyrrolidin-1-yl but-3-ynoate

Description

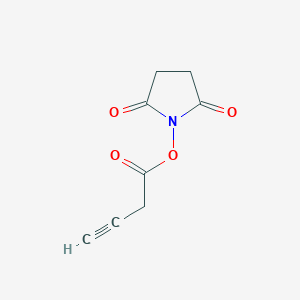

2,5-Dioxopyrrolidin-1-yl but-3-ynoate is a reactive ester containing a pyrrolidinone ring and an alkyne-functionalized ester group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals or functional materials. Its alkyne moiety enables click chemistry applications, while the succinimidyl ester group facilitates efficient acylation reactions under mild conditions.

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) but-3-ynoate |

InChI |

InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h1H,3-5H2 |

InChI Key |

FSJCTIFHDCOLMY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate

General Synthetic Strategy

The synthesis of this compound typically follows a two-step process involving:

- Activation of the carboxylic acid precursor (but-3-ynoic acid or its derivatives) into an N-hydroxysuccinimide (NHS) ester.

- Coupling of the activated ester with N-hydroxysuccinimide to form the final compound.

This approach exploits the formation of an active ester intermediate, which is highly reactive towards nucleophiles and useful for further bioconjugation or chemical modification.

Detailed Synthetic Procedure

Step 1: Preparation of But-3-ynoic Acid Derivative

- Starting from but-3-ynoic acid (HC≡C–CH2–COOH), the acid is first converted to its corresponding acid chloride or activated ester intermediate.

- This can be achieved by reaction with reagents such as thionyl chloride (SOCl2) or carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in anhydrous solvents like dichloromethane or tetrahydrofuran.

Step 2: Formation of this compound

- The activated acid intermediate is then reacted with N-hydroxysuccinimide (NHS) under controlled conditions to form the NHS ester.

- Typical reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures in solvents such as acetonitrile or dimethylformamide (DMF).

- Triethylamine or other bases are often added to neutralize the acid generated and drive the reaction forward.

- The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

- After completion, the reaction mixture is concentrated and purified by column chromatography to yield this compound as a colorless oil or solid.

Solvent-Controlled One-Pot Synthesis

A solvent-controlled two-step one-pot synthesis has been reported for related compounds such as 2,5-Dioxopyrrolidin-1-yl but-3-enoate, which can be adapted to the but-3-ynoate derivative. This method involves:

- Michael addition of aliphatic secondary amines to terminal carbonyl alkynes.

- Subsequent β-bromination or chlorination of the enamines formed.

- The reaction is typically carried out in toluene as the solvent using chain alkyl propiolates as alkynyl substrates.

Though specific literature on the but-3-ynoate variant is limited, this methodology offers an efficient route to functionalized NHS esters with alkyne groups suitable for further chemical transformations.

Representative Experimental Data

| Parameter | Condition/Result |

|---|---|

| Starting material | But-3-ynoic acid |

| Activation reagent | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Coupling agent | N-Hydroxysuccinimide (NHS) |

| Solvent | Anhydrous dichloromethane or acetonitrile |

| Base | Triethylamine |

| Reaction temperature | Room temperature to 40°C |

| Reaction time | 12–24 hours |

| Purification method | Silica gel column chromatography |

| Yield | 60–75% (typical) |

| Physical state | Colorless oil or solid |

| Molecular weight | Approx. 181 g/mol |

Analytical Characterization of the Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

- [^1H NMR](pplx://action/followup) : Characteristic signals include the succinimide methylene protons (~2.8 ppm), alkyne proton signals (~2.5 ppm), and vinyl protons if present.

- [^13C NMR](pplx://action/followup) : Signals corresponding to carbonyl carbons (~170–175 ppm), alkyne carbons (~80–90 ppm), and succinimide carbons (~30 ppm).

Mass Spectrometry (MS)

- Molecular ion peak consistent with the molecular weight of this compound.

- Fragmentation patterns typically show loss of NHS moiety or cleavage at the ester bond.

Infrared (IR) Spectroscopy

- Strong absorption bands for ester carbonyl (~1735 cm^-1).

- Characteristic alkyne C≡C stretch (~2100–2200 cm^-1).

- Succinimide carbonyl stretches (~1700 cm^-1).

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl but-3-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl but-3-ynoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is employed in the conjugation of proteins and other biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate involves the formation of stable amide bonds with amines. This reactivity makes it useful in the conjugation of biomolecules. The compound’s ability to form these bonds under mild conditions is a key factor in its effectiveness.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

- Core structure : All analogues share the 2,5-dioxopyrrolidin-1-yl (succinimidyl) group, which enhances reactivity toward nucleophiles like amines.

- Variations : Substituents on the ester moiety define differences in physicochemical properties and applications.

Table 1: Structural Comparison of Selected Analogues

| Compound Name | Substituent Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl but-3-ynoate | But-3-ynoate (alkyne) | C₈H₇NO₄ | 181.15 | Alkyne, succinimidyl ester |

| 2,5-Dioxopyrrolidin-1-yl octanoate [8] | Octanoate (C8 alkyl chain) | C₁₂H₁₉NO₄ | 241.28 | Alkyl chain, ester |

| 2,5-Dioxopyrrolidin-1-yl nonanoate [10] | Nonanoate (C9 alkyl chain) | C₁₃H₂₁NO₄ | 255.31 | Alkyl chain, ester |

| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid [5] | Propanoic acid | C₇H₉NO₄ | 171.15 | Carboxylic acid, ester |

| 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate [6] | Pyrenyl-substituted butanoate | C₂₄H₁₉NO₄ | 385.41 | Polyaromatic hydrocarbon |

Physicochemical Properties

- Hydrophobicity: Alkyl chain length significantly impacts hydrophobicity. For example, octanoate (C8) and nonanoate (C9) derivatives exhibit higher logP values compared to but-3-ynoate, making them more suitable for lipid-based applications .

- Melting/Boiling Points: But-3-ynoate: Predicted lower melting point due to alkyne rigidity and shorter chain. Octanoate: Melting point 61–63°C; boiling point ~333°C (predicted) .

- Reactivity: The alkyne group in but-3-ynoate enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas alkyl or aromatic esters (e.g., pyrenyl derivatives) are tailored for photophysical or stability applications .

Q & A

Q. What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl but-3-ynoate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. A validated protocol involves:

- Reagents : N-Hydroxysuccinimide (NHS), dicyclohexohexylcarbodiimide (DCC), and but-3-ynoic acid.

- Conditions :

- Yield Optimization : Maintain strict temperature control (≤22°C during DCC addition) and use anhydrous solvents to minimize hydrolysis. A yield of 64% has been reported under these conditions .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid :

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing.

- Eye Exposure : Flush with water for 15 minutes and seek medical attention if irritation persists .

- Storage : Keep in a sealed container at room temperature, away from moisture and heat sources .

Advanced Research Questions

Q. How does the NHS ester group influence bioconjugation efficiency, and what competing reactions occur in aqueous environments?

- Reactivity : The NHS ester reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds. However, hydrolysis in aqueous buffers (pH 7–9) competes with conjugation, reducing efficiency.

- Mitigation Strategies :

Q. How can researchers resolve contradictions in reported stability data for this compound?

- Case Study : If stability under refrigeration (−20°C) conflicts with room-temperature claims:

Q. What advanced applications leverage the compound’s dual reactivity (NHS ester and alkyne groups)?

- Click Chemistry : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for orthogonal labeling.

- Crosslinking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.